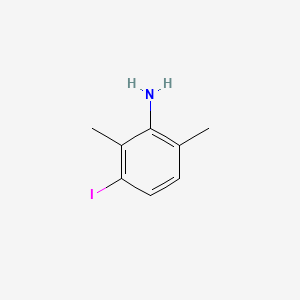

3-Iodo-2,6-dimethylaniline

Description

Contextualizing Halogenated Anilines in Contemporary Chemical Research

Halogenated anilines, a class of compounds characterized by an aniline (B41778) core substituted with one or more halogen atoms, are ubiquitous and critically important in modern organic chemistry. acs.orgnih.gov These compounds serve as versatile synthetic intermediates, primarily utilized in cross-coupling reactions, lithium-halogen exchange reactions, and the formation of Grignard reagents, which are fundamental methods for constructing carbon-carbon bonds. acs.orgnih.gov The presence of a halogen atom on the aromatic ring provides a reactive handle for a wide array of chemical transformations.

Furthermore, aryl halides are common structural motifs in both naturally occurring and synthetic biologically active molecules, as well as in various industrial materials. acs.orgnih.gov While classical methods for preparing aryl halides, such as electrophilic aromatic substitution, can be effective, they often face challenges with regioselectivity, especially in electron-rich systems like anilines. acs.orgnih.gov This has spurred the development of new synthetic methods to achieve regioselective halogenation of these valuable compounds. acs.orgnih.gov It is worth noting that some halogenated anilines, previously thought to be exclusively of synthetic origin, have been identified as novel natural products biosynthesized by marine microalgae. rsc.org

Significance of Regioisomeric Purity in Aniline Derivatives for Synthetic and Pharmaceutical Research Applications

The precise placement of substituents on the aniline ring, known as regioisomerism, is of paramount importance in synthetic and pharmaceutical research. The biological activity and physical properties of a molecule can be drastically altered by the specific arrangement of its functional groups. In the context of drug development, achieving high regioisomeric purity is often a critical requirement, as different isomers of the same compound can exhibit vastly different pharmacological profiles, including efficacy and toxicity.

For instance, in the industrial synthesis of pharmaceuticals, the ability to obtain exceptionally pure products in each reaction step is essential. google.com The separation of desired regioisomers can be a significant challenge, making the development of highly regioselective reactions a key focus for synthetic chemists. google.com A notable example is the mononitration of aniline derivatives, an industrially important process for producing nitroanilines which are key intermediates in the synthesis of dyes, antioxidants, and pharmaceuticals. google.com The challenge lies in controlling the position of the nitro group to obtain the desired isomer in high yield. google.com

The importance of isomeric purity is further highlighted in the case of rilpivirine (B1684574), an antiretroviral drug. Both 3-Iodo-2,6-dimethylaniline and its isomer, 4-Iodo-2,6-dimethylaniline (B1296278), are considered potential genotoxic impurities in rilpivirine hydrochloride. sciencescholar.ussciencescholar.us This necessitates the development of sensitive analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify these impurities at very low levels, ensuring the safety and quality of the final drug product. sciencescholar.ussciencescholar.us The chromatographic separation of these isomers is possible due to differences in their polarity and molecular packing.

Overview of Academic Research Directions for the Chemical Compound this compound

Academic research on this compound is multifaceted, exploring its utility as a versatile building block in several key areas:

Organic Synthesis and Methodology Development: The compound is a valuable reagent for investigating reaction mechanisms and developing new synthetic methodologies. smolecule.com Its reactivity is explored in various organic transformations, contributing to a deeper understanding of reaction kinetics and pathways. smolecule.com The presence of the reactive iodo group allows for its use in a variety of coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Ullmann couplings, to create diverse molecular architectures. smolecule.com It is also used in the synthesis of iodoindoles, which are important intermediates for pharmaceuticals and agrochemicals. smolecule.com

Materials Science: this compound and its derivatives are employed in the synthesis of functional materials. smolecule.com For example, it is used in the copper-catalyzed synthesis of benzothiazoles, which have applications in materials science. smolecule.com The aromatic core and the iodo group can contribute to the formation of ordered structures, making it a potential component in the development of organic light-emitting diodes (OLEDs) and organic solar cells. smolecule.com

Ligand Design for Catalysis: The compound serves as a building block for designing ligands used in catalysis. smolecule.com These ligands can enhance the efficiency and selectivity of catalytic reactions, which is particularly important in asymmetric catalysis for producing chiral compounds with high enantioselectivity. smolecule.com

Analytical Chemistry: this compound is utilized in the development and validation of analytical methods. smolecule.com Specifically, it has been used to establish reverse-phase ultra-performance liquid chromatography (RP-UPLC) methods for detecting and quantifying impurities at very low levels. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINMAWPQCYWTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466267 | |

| Record name | 3-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784107-79-5 | |

| Record name | 3-Iodo-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Regioselective Considerations for 3 Iodo 2,6 Dimethylaniline

Direct Iodination Strategies for 2,6-Dimethylaniline (B139824) in Academic Settings

Direct iodination of 2,6-dimethylaniline is inherently difficult due to the powerful ortho- and para-directing nature of the amino group. Standard electrophilic aromatic substitution conditions typically yield the 4-iodo-2,6-dimethylaniline (B1296278) isomer as the major product. Research in academic settings has therefore focused on methods to circumvent this regiochemical preference.

The challenge of direct C3 iodination lies in deactivating the more reactive C4 position or altering the electronic nature of the substrate. One historical approach to modifying regioselectivity in the halogenation of anilines involves conducting the reaction in a strongly acidic medium. Protonation of the amino group to form an anilinium ion transforms it from a strongly activating ortho-, para-director into a deactivating meta-director. While this strategy is well-established, its application to achieve C3 iodination of 2,6-dimethylaniline is not extensively documented, unlike related brominations. For instance, early 20th-century research indicated that the bromination of 2,6-dimethylaniline in a highly acidic environment could produce significant amounts of 3-bromo-2,6-dimethylaniline (B2819372). prepchem.com

Modern approaches could potentially involve radical-based C-H functionalization. While electrophilic iodination is governed by the electronic density of the aromatic ring, radical iodination can exhibit different selectivity patterns. Studies on other aromatic systems, such as quinolines, have shown that radical-mediated C-H iodination can achieve C3 selectivity under metal-free conditions. nih.govrsc.org Such a system, potentially employing an oxidant like potassium persulfate (K₂S₂O₈) and a source of iodine radicals, represents a theoretical pathway for the direct C3 iodination of 2,6-dimethylaniline, although specific applications to this substrate are not well-reported.

Reaction conditions play a crucial role in controlling the ratio of isomers in aromatic iodination. For 2,6-dimethylaniline, differentiating between the C3 and C4 positions is the primary objective. Key parameters that can be manipulated include the solvent, temperature, and the nature of the iodinating agent and any additives.

As suggested by related halogenations, the acidity of the reaction medium is a critical factor. prepchem.com By varying the concentration and type of acid, it may be possible to control the equilibrium between the free aniline (B41778) and its protonated anilinium form, thereby influencing the C3/C4 isomer ratio. A higher concentration of the anilinium ion would theoretically favor the formation of the 3-iodo isomer. Lewis acids could also play a role; the halogenation of N-alkyl-2,6-dialkylanilines in the presence of a Lewis acid like AlCl₃ has been shown to selectively introduce the halogen at the 3-position. prepchem.com This suggests that complexation of the Lewis acid with the amino group could similarly direct the electrophile to the meta position.

| Parameter | Condition A (Para-directing) | Condition B (Hypothetical Meta-directing) | Expected Outcome |

| Solvent | Acetic Acid | Concentrated H₂SO₄ / Trifluoroacetic Acid | Increased protonation of the amine in strong acid |

| Catalyst | None | AlCl₃ (Lewis Acid) | Complexation with amine, directing meta |

| Temperature | 0 °C to Room Temp | Low Temperature (-20 °C to 0 °C) | May improve selectivity by controlling reaction kinetics |

| Iodinating Agent | I₂ / Pyridine (B92270) | I₂ / Ag₂SO₄ in H₂SO₄ | Generation of a stronger electrophile in a deactivating medium |

This table illustrates theoretical conditions for isomer differentiation based on established principles of electrophilic aromatic substitution.

Indirect Synthetic Routes via Pre-functionalization or Directed Metallation Approaches

Given the challenges of direct C3 iodination, indirect routes involving the introduction of a functional group at the C3 position followed by conversion to an iodine moiety are often more viable. These methods offer superior regiochemical control.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org In this approach, the aniline's amino group is first converted into a Directed Metalation Group (DMG). The DMG chelates with an organolithium reagent (typically n-BuLi or sec-BuLi), directing the deprotonation of the adjacent C-H bond—in this case, at the C3 position. The resulting aryllithium intermediate can then be trapped with an electrophile.

For 2,6-dimethylaniline, the primary amine must first be protected with a suitable DMG. Common DMGs for anilines include pivaloyl (Piv), carbamoyl (B1232498) (CONR₂), and triisopropylsilyl (TIPS) groups. The sequence would involve:

Protection: Reaction of 2,6-dimethylaniline with an appropriate reagent (e.g., pivaloyl chloride) to form the N-protected derivative.

Directed Metalation: Treatment with an organolithium base at low temperature to selectively deprotonate the C3 position.

Electrophilic Quench: Introduction of an electrophile to functionalize the C3 position.

Once a 3-substituted precursor is obtained, the final step is the introduction of the iodine atom. The choice of strategy depends on the nature of the functional group at the C3 position.

From a Lithiated Intermediate: If using the DoM strategy described above, the C3-lithiated intermediate can be directly quenched with an iodine source. Common electrophilic iodine reagents for this purpose include molecular iodine (I₂), 1,2-diiodoethane, or N-iodosuccinimide (NIS). This is often the most direct and efficient method.

From a Bromo Precursor: As the synthesis of 3-bromo-2,6-dimethylaniline via halogenation in strong acid has been reported, this compound serves as a valuable precursor. prepchem.com The bromine atom can be converted to iodine through a halogen-exchange reaction, such as a Finkelstein-type reaction or, more commonly, a transition-metal-catalyzed process like a copper- or palladium-catalyzed Hartwig-Buchwald or Ullmann-type coupling with an iodide salt.

From an Amino Precursor (Sandmeyer Reaction): A multi-step route could involve the synthesis of 2,6-dimethyl-1,3-diaminobenzene. The 3-amino group could then be diazotized with nitrous acid (HNO₂) to form a diazonium salt, which is subsequently displaced by iodide upon treatment with potassium iodide (KI). While effective, this route is contingent on the successful regioselective synthesis of the required dinitro or nitro-amino precursor.

Optimization of Synthetic Pathways for Enhanced Yield and Regioisomeric Purity of 3-Iodo-2,6-dimethylaniline

Optimizing any synthetic route to this compound requires careful control of reaction parameters to maximize the yield of the desired C3 isomer while minimizing the formation of the thermodynamically favored C4 isomer and other byproducts.

For the Directed ortho-Metalation (DoM) pathway, optimization would focus on several key variables. The choice of the Directed Metalation Group (DMG) is critical; a bulky group like pivaloyl may offer better directing ability and stability. The choice of alkyllithium base, solvent, temperature, and reaction time must be fine-tuned to ensure complete and selective lithiation at the C3 position without competing metalation at the methyl groups or decomposition.

| Parameter | Variable 1 | Variable 2 | Variable 3 | Rationale for Optimization |

| DMG | Pivaloyl (-COtBu) | Carbamoyl (-CONEt₂) | TIPS (-Si(iPr)₃) | Balance directing power, ease of introduction/removal, and stability. |

| Base | n-BuLi | sec-BuLi | LDA | sec-BuLi is more basic and can be more effective, but may be less selective. |

| Solvent | THF | Diethyl Ether | TMEDA (additive) | TMEDA can break up alkyllithium aggregates and accelerate metalation. |

| Temperature | -78 °C | -40 °C | 0 °C | Crucial for preventing side reactions and decomposition of the lithiated intermediate. |

| Iodine Source | I₂ | C₂Cl₆ then NaI | NIS | I₂ is common but can lead to side reactions; other sources may offer milder conditions. |

This table presents key parameters for the hypothetical optimization of a Directed ortho-Metalation route to this compound.

For the indirect route via 3-bromo-2,6-dimethylaniline , optimization would center on the initial bromination step and the subsequent halogen exchange. Maximizing the C3-bromo isomer requires precise control over the acidity and temperature of the bromination reaction. In the subsequent iodine-for-bromine exchange, catalyst systems (e.g., Pd or Cu catalyst, ligand, base) and reaction conditions (solvent, temperature) would need to be screened to achieve high conversion and yield.

Ultimately, the synthesis of this compound with high regioisomeric purity likely relies on an indirect, multi-step pathway that provides robust regiochemical control, such as a Directed ortho-Metalation strategy.

Comparative Analysis of Synthetic Protocols for Regiochemical Control

A comparative analysis of synthetic protocols for the iodination of 2,6-dimethylaniline highlights the distinct approaches required to achieve different regiochemical outcomes. The primary challenge lies in directing the electrophilic iodine to the sterically hindered and electronically less activated meta-position (C3) over the electronically activated and sterically accessible para-position (C4).

Direct iodination methods almost exclusively yield the 4-iodo isomer. A common and straightforward method involves the reaction of 2,6-dimethylaniline with molecular iodine in the presence of a base, such as sodium bicarbonate. This approach is scalable and provides 4-iodo-2,6-dimethylaniline in good to excellent yields. Other reagents, including iodine monochloride and N-iodosuccinimide, also show a strong preference for the para-position.

In contrast, the synthesis of this compound is less direct and relies on a multi-step strategy that leverages a protecting group to alter the directing effects of the aniline functionality. The most effective reported method involves the initial acylation of 2,6-dimethylaniline to form 2,6-dimethylacetanilide. This acetyl protecting group mitigates the strong activating and para-directing influence of the amino group.

Subsequent oxidative iodination of 2,6-dimethylacetanilide using a potent iodinating system, such as potassium iodide with hydrogen peroxide in the presence of sulfuric acid and a sodium tungstate (B81510) catalyst, or with hydriodic acid and peracetic acid, leads to the "unexpected" formation of 3-iodo-2,6-dimethylacetanilide. This regiochemical outcome is likely influenced by a complex interplay of steric hindrance around the ortho-methyl groups and the altered electronic nature of the acetylated amino group, which may favor iodination at the less sterically encumbered meta-position under these specific reaction conditions.

The final step in the synthesis of this compound is the hydrolysis of the acetyl group from 3-iodo-2,6-dimethylacetanilide. This is typically achieved under acidic or basic conditions. For instance, heating the acetanilide (B955) derivative in the presence of a mineral acid like hydrochloric acid or a base such as sodium hydroxide (B78521) effectively cleaves the amide bond to afford the desired this compound.

The following interactive data table provides a comparative overview of the different synthetic protocols for the iodination of 2,6-dimethylaniline, emphasizing the reagents, conditions, and resulting regioselectivity.

| Target Compound | Starting Material | Iodinating Agent/Reagents | Solvent | Key Conditions | Regioselectivity (3-iodo vs. 4-iodo) | Reported Yield |

| This compound | 2,6-Dimethylacetanilide | KI, H₂O₂, H₂SO₄, Na₂WO₄ (cat.) | Glacial Acetic Acid | Oxidative iodination | Predominantly 3-iodo | Not explicitly reported for the isolated aniline |

| This compound | 2,6-Dimethylacetanilide | HI, AcOOH, H₂SO₄ | Acetic Acid/Acetic Anhydride (B1165640) | Oxidative iodination | Predominantly 3-iodo | Not explicitly reported for the isolated aniline |

| 4-Iodo-2,6-dimethylaniline | 2,6-Dimethylaniline | I₂ | Dioxane/Pyridine | 0 °C to room temperature | Predominantly 4-iodo | High |

| 4-Iodo-2,6-dimethylaniline | 2,6-Dimethylaniline | I₂/NaHCO₃ | Biphasic (e.g., Ether/Water) | Room temperature | Exclusively 4-iodo | ~81-95% nbinno.com |

| 4-Iodo-2,6-dimethylaniline | 2,6-Dimethylaniline | ICl | Not specified | Not specified | Predominantly 4-iodo | Not specified |

| 4-Iodo-2,6-dimethylaniline | 2,6-Dimethylaniline | N-Iodosuccinimide (NIS) | Acetonitrile (B52724) | Room temperature | Predominantly 4-iodo | Not specified |

Note: The yields for the synthesis of this compound are not explicitly reported in the available literature for the complete two-step process (iodination followed by hydrolysis). The data reflects the regiochemical outcome of the iodination of the protected aniline.

Chemical Reactivity and Transformation Chemistry of 3 Iodo 2,6 Dimethylaniline

Cross-Coupling Reactions of the Aryl Iodide Moiety in 3-Iodo-2,6-dimethylaniline

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides (I > Br > Cl) for oxidative addition to a low-valent palladium center, which is the initial and often rate-determining step in many catalytic cycles. wikipedia.orgharvard.edu This high reactivity allows for transformations to be carried out under relatively mild conditions.

Suzuki-Miyaura Coupling Investigations for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. libretexts.org This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.gov For a substrate like this compound, the reaction would involve its coupling with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base.

The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. harvard.edu The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, and various conditions have been developed to accommodate a wide range of substrates. nih.gov While specific studies on this compound are not extensively documented, the general reactivity of aryl iodides in Suzuki couplings is well-established, allowing for predictable reaction conditions. libretexts.orgstudfile.net

| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | - | Na₂CO₃ (aq) | Toluene | 100 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 |

| Thiophene-2-boronic acid | PdCl₂(dppf) (3%) | - | K₂CO₃ | DME/H₂O | 85 |

| (E)-Styrylboronic acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (aq) | DME | 85 |

Sonogashira Coupling Reactions and Alkyne Functionalization

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a critical transformation for synthesizing arylalkynes and conjugated enynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The aryl iodide moiety in this compound is highly reactive under these conditions, readily coupling with various terminal alkynes. wikipedia.org

The reaction mechanism is understood to involve two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper acetylide species. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, copper(I), and the amine base. wikipedia.orglibretexts.org This dual-catalyst system allows the reaction to proceed under mild conditions, often at room temperature for reactive substrates like aryl iodides. wikipedia.org Studies on ortho-iodoanilines have shown that they couple efficiently with a range of terminal alkynes, suggesting that this compound would be a similarly effective substrate. nih.gov

| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT | High |

| Trimethylsilylacetylene | (PPh₃)₂CuBH₄ | DBU | - | 120 | >99% |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | THF | RT | Good |

| Ethynylbenzene | CuI / 3-Pphen | K₂CO₃ | H₂O | 100 | Good |

Buchwald-Hartwig Amination and Other Catalytic C-N/C-O Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling method for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has broad applications, allowing for the formation of aryl amines from a wide variety of starting materials. wikipedia.orglibretexts.org The high reactivity of the C-I bond makes this compound an ideal electrophile for this transformation. The reaction typically employs a palladium precursor and a sterically bulky phosphine (B1218219) ligand, which facilitates the key steps of oxidative addition and reductive elimination. wikipedia.org

The catalytic cycle is initiated by the oxidative addition of the aryl iodide to the Pd(0) complex. libretexts.org Subsequently, the amine coordinates to the palladium center, and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. wikipedia.org The development of various generations of ligands has expanded the scope of the reaction to include a vast range of amines (primary, secondary, and even ammonia (B1221849) equivalents) and aryl halides. organic-chemistry.org While specific examples using this compound are sparse in the literature, its reaction with various amines can be predicted based on established protocols for aryl iodides. nih.gov

| Amine Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ (1%) | XPhos | K₃PO₄ | Toluene | 100 |

| Aniline (B41778) | Pd(OAc)₂ (2%) | BINAP | NaOt-Bu | Toluene | 80 |

| n-Butylamine | Ni(acac)₂ (10%) | - | K₃PO₄ | Dioxane | 100 |

| Ammonia (equivalent) | Pd(OAc)₂ (1.5%) | t-Bu-XPhos | K₃PO₄ | Dioxane | 110 |

Reactions Involving the Aromatic Amine Functionality of this compound

The aromatic amine group imparts a distinct set of reactive properties to the molecule, primarily involving reactions at the nitrogen atom and electrophilic substitution on the benzene (B151609) ring.

Electrophilic Aromatic Substitution Studies on the Aniline Ring of the Iodinated Compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. wikipedia.org The outcome of such reactions on a substituted ring is governed by the electronic and steric properties of the existing substituents. libretexts.org In this compound, the directing effects are as follows:

Amino (-NH₂) group: A powerful activating group and ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.comlkouniv.ac.in

Iodo (-I) group: A deactivating group due to its inductive electron-withdrawing effect, but it is an ortho-, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance. libretexts.org

Methyl (-CH₃) groups: Weakly activating and ortho-, para-directing groups via an inductive effect.

Common EAS reactions such as halogenation, nitration, and sulfonation would be expected to yield the corresponding 4-substituted-3-iodo-2,6-dimethylaniline derivatives. However, the high reactivity of the aniline ring often requires modified conditions, such as protecting the amino group by acylation, to prevent side reactions like oxidation or polysubstitution. byjus.com

Acylation and Sulfonylation Reactions of the Amino Group

The primary amino group of this compound is nucleophilic and readily undergoes acylation and sulfonylation. These reactions are important for protecting the amino group, modifying the electronic properties of the molecule, or introducing functional handles for further synthesis.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a more stable and less nucleophilic secondary amide. For example, reaction with acetyl chloride would yield N-(3-iodo-2,6-dimethylphenyl)acetamide. This transformation is often employed prior to electrophilic aromatic substitution to moderate the high reactivity of the amino group and prevent over-reaction. lkouniv.ac.in

Sulfonylation is the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270). This forms a sulfonamide, such as N-(3-iodo-2,6-dimethylphenyl)-4-methylbenzenesulfonamide. Sulfonamides are generally stable compounds and this reaction is also a common method for protecting the amino group.

N-Functionalization Strategies for this compound Derivatives

The amino group of this compound serves as a primary site for functionalization, allowing for the introduction of a wide variety of substituents. However, the steric hindrance imposed by the adjacent methyl groups requires careful selection of reaction conditions. Common N-functionalization strategies include N-acylation, N-alkylation, and the formation of ureas and related structures.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This transformation is well-documented for sterically hindered anilines. For instance, the direct acylation of this compound with acetyl chloride would produce N-(3-iodo-2,6-dimethylphenyl)acetamide sigmaaldrich.com. Due to the reduced nucleophilicity of the sterically hindered amine, these reactions may require elevated temperatures or the use of a base like pyridine to facilitate the reaction. arabjchem.org

N-Alkylation: Introducing alkyl groups onto the nitrogen atom is another key functionalization. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the sterically hindered nature of the amine. More sophisticated methods, such as transition-metal-catalyzed N-alkylation using alcohols, have been developed for anilines and can be applied to substrates like this compound. acs.org These reactions often employ ruthenium or iridium catalysts and proceed via a "borrowing hydrogen" mechanism. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, is another viable strategy for controlled mono-alkylation.

Urea (B33335) Formation: The synthesis of urea derivatives from anilines is a common transformation in medicinal chemistry. nih.gov For a sterically hindered aniline like this compound, reaction with an isocyanate is the most direct route. Alternatively, phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) can be used to first form an activated carbamoyl (B1232498) intermediate, which then reacts with another amine. commonorganicchemistry.com The synthesis of unsymmetrical ureas can also be achieved through carbamate (B1207046) intermediates, avoiding hazardous reagents like phosgene. thieme-connect.com

Table 1: N-Functionalization Reactions of Hindered Anilines This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Reagent(s) | Product Type | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acid Chloride, Pyridine | Amide | DCM, Reflux |

| N-Alkylation | Alcohol, Ru/Ir Catalyst | Secondary/Tertiary Amine | High Temperature, Base |

| Urea Formation | Isocyanate | Urea | THF or DCM, Room Temp. |

| Urea Formation | CDI, Amine | Urea | Stepwise, Room Temp. |

Nucleophilic Aromatic Substitution Potential of the Iodinated Aniline

The carbon-iodine bond in this compound is the most significant site for substitution reactions on the aromatic ring. While classical nucleophilic aromatic substitution (SNA_r) is generally unfavorable due to the absence of strong electron-withdrawing groups to stabilize the Meisenheimer intermediate, the iodide serves as an excellent leaving group in a vast array of metal-catalyzed cross-coupling reactions. commonorganicchemistry.commdpi.com These transformations are central to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is a highly versatile method for creating biaryl structures. The reaction is typically catalyzed by a palladium(0) complex with a phosphine ligand and requires a base. researchgate.netresearchgate.net

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. rsc.org Palladium on carbon (Pd/C) has been shown to effectively catalyze the Heck reaction between the related 4-iodo-2,6-dimethylaniline (B1296278) and acrylonitrile, suggesting a similar reactivity for the 3-iodo isomer. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, providing access to arylalkynes. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine. nih.gov This reaction provides a route to more complex aniline derivatives that are not accessible through direct substitution.

Copper-Catalyzed Cross-Coupling Reactions:

Ullmann Condensation: This classical reaction uses copper catalysis to couple aryl halides with alcohols, amines, or thiols. nih.gov While it often requires harsh conditions (high temperatures), modern ligand-accelerated protocols have expanded its scope and utility for forming C-O, C-N, and C-S bonds. nih.gov

Table 2: Metal-Catalyzed Cross-Coupling Reactions of Aryl Iodides This table is interactive and can be sorted by clicking on the column headers.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C-C (sp²) | Pd(0) complex, Base |

| Heck-Mizoroki | Alkene | C-C (sp²) | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne | C-C (sp) | Pd(0)/Cu(I), Amine Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0) complex, Base |

| Ullmann Condensation | Alcohol/Amine/Thiol | C-O/C-N/C-S | Cu(I) or Cu(0), Ligand, Base |

Cyclization and Annulation Reactions Enabled by Ortho-Substituents

The specific arrangement of the iodo, amino, and methyl groups in this compound and its derivatives creates opportunities for intramolecular reactions, leading to the formation of new heterocyclic ring systems. These cyclization and annulation reactions are powerful tools for building molecular complexity.

One major strategy involves an initial intermolecular cross-coupling reaction at the iodide position, followed by an intramolecular cyclization. For example, a Sonogashira coupling to introduce an alkyne can be followed by a copper-catalyzed cyclization of the resulting 2-ethynylaniline (B1227618) derivative to form an indole (B1671886) ring system. organic-chemistry.org

Intramolecular Heck Reaction: A particularly powerful method for forming cyclic structures is the intramolecular Heck reaction. wikipedia.org If a derivative of this compound is prepared with a suitably positioned alkene tethered to the nitrogen or one of the methyl groups, a palladium-catalyzed intramolecular cyclization can be initiated. This reaction is highly efficient for forming five- and six-membered rings and can be used to construct complex polycyclic systems. libretexts.org The regioselectivity of the cyclization is often predictable, favoring the formation of sterically less hindered ring systems.

Carbazole (B46965) Synthesis: Carbazole frameworks are important structural motifs in many biologically active compounds. Syntheses of carbazoles can be achieved through intramolecular cyclization pathways starting from appropriately substituted anilines. rsc.orgnih.gov For instance, a palladium-catalyzed C-H amination of a diarylamine, which could be formed via a Buchwald-Hartwig reaction on this compound, is a common strategy for carbazole ring closure.

Transformations of the Methyl Substituents

While often considered less reactive than the amine or iodo groups, the benzylic methyl groups can also be chemically transformed. These reactions typically require more forcing conditions or specific radical initiators.

Benzylic Halogenation: The methyl groups can undergo free-radical halogenation, most commonly bromination, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This is known as the Wohl-Ziegler reaction. scientificupdate.com This transformation converts a methyl group into a bromomethyl group (-CH2Br), which is a versatile handle for further synthetic modifications, such as nucleophilic substitution or the formation of organometallic reagents. Care must be taken to control the reaction conditions to avoid over-halogenation or competing aromatic ring bromination. nih.govresearchgate.net

Oxidation: The methyl groups can be oxidized to introduce oxygen-containing functionalities. Depending on the oxidant and reaction conditions, the methyl groups can be converted to aldehydes, carboxylic acids, or alcohols. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid under harsh conditions can oxidize the methyl groups to carboxylic acids. Milder, more selective methods for benzylic oxidation are also available.

Table 3: Transformations of Benzylic Methyl Groups This table is interactive and can be sorted by clicking on the column headers.

| Reaction Type | Reagent(s) | Product Functional Group | Key Conditions |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Bromomethyl (-CH2Br) | Radical Initiator (AIBN, light) |

| Benzylic Oxidation | Potassium Permanganate (KMnO4) | Carboxylic Acid (-COOH) | Heat, Basic or Acidic |

Mechanistic Investigations of Reactions Involving 3 Iodo 2,6 Dimethylaniline

Elucidation of Regioselective Iodination Mechanisms and Pathways

The formation of 3-Iodo-2,6-dimethylaniline from 2,6-dimethylaniline (B139824) involves an electrophilic aromatic substitution reaction. The regioselectivity of this iodination is governed by the directing effects of the amino (-NH₂) and the two methyl (-CH₃) groups on the aniline (B41778) ring.

The amino group is a powerful activating and ortho-, para- directing group due to its ability to donate electron density to the aromatic ring through resonance. The methyl groups are also activating and ortho-, para- directing through an inductive effect. In 2,6-dimethylaniline, the two ortho positions relative to the amino group are blocked by the methyl groups. The para position is open and highly activated, making it the most probable site for electrophilic attack. This steric hindrance and electronic activation at the para position overwhelmingly favor the formation of 4-iodo-2,6-dimethylaniline (B1296278).

The formation of the meta isomer, this compound, is electronically and sterically disfavored. Electrophilic attack at the meta position does not benefit from the strong resonance stabilization provided by the amino group to the intermediate carbocation (the arenium ion).

Hypothetical Pathways to this compound:

While direct iodination is unlikely to be a primary route to the 3-iodo isomer, its formation could be conceptualized through alternative, multi-step synthetic strategies. These might involve:

Directed ortho-metalation: If the amino group is suitably protected, it might be possible to direct metalation to the 3-position, followed by quenching with an iodine source. However, directing metalation to a position flanked by a methyl group and an amino group would be challenging.

Sandmeyer-type reactions: Starting from a precursor with a nitrogen-based functional group at the 3-position (e.g., a nitro or amino group), diazotization followed by treatment with an iodide salt could yield the desired product. This would require the synthesis of 2,6-dimethyl-3-nitroaniline (B181640) or 2,6-dimethylbenzene-1,3-diamine as a starting material.

A plausible mechanism for the direct, albeit minor, formation of this compound would proceed through the standard electrophilic aromatic substitution pathway, as illustrated below. The key difference lies in the stability of the intermediate arenium ion.

Table 4.1.1: Comparison of Intermediates in the Iodination of 2,6-Dimethylaniline

| Position of Attack | Resonance Structures of Arenium Ion | Stability | Probable Product |

| Para | Three resonance structures, with one placing the positive charge on the carbon bearing the amino group, allowing for direct delocalization by the nitrogen lone pair. | High | 4-Iodo-2,6-dimethylaniline |

| Meta | Three resonance structures, none of which allow for direct resonance stabilization of the positive charge by the amino group. | Low | This compound (minor or trace product) |

Kinetic and Thermodynamic Studies of Reaction Pathways

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, general principles can be applied to understand the reaction pathways.

The direct iodination of 2,6-dimethylaniline to form the 3-iodo isomer would be expected to have a significantly higher activation energy compared to the formation of the 4-iodo isomer. This is due to the less stable arenium ion intermediate in the rate-determining step of the electrophilic substitution. Consequently, the rate constant for the formation of this compound would be much smaller than that for its para isomer.

Thermodynamically, the 4-iodo isomer is generally the more stable product due to reduced steric strain and more favorable electronic interactions. The reaction profile would show the products of para-substitution at a lower energy level than the products of meta-substitution.

Table 4.2.1: Estimated Thermodynamic and Kinetic Parameters

| Parameter | Reaction to form 4-Iodo-2,6-dimethylaniline | Reaction to form this compound |

| Activation Energy (Ea) | Lower | Higher |

| Rate Constant (k) | Larger | Smaller |

| Gibbs Free Energy of Reaction (ΔG°) | More Negative | Less Negative / Positive |

| Product Stability | Thermodynamically favored | Thermodynamically disfavored |

Role of Catalyst Systems in Reaction Selectivity and Rate Enhancement

In electrophilic iodination, catalysts are often employed to generate a more potent electrophile. Common iodinating reagents and catalyst systems include:

Iodine (I₂): A mild iodinating agent that typically requires an oxidizing agent or a Lewis acid to enhance its electrophilicity.

N-Iodosuccinimide (NIS): A common and effective source of electrophilic iodine, often used in conjunction with an acid catalyst.

Iodine Monochloride (ICl): A highly reactive and less selective iodinating agent.

Silver Salts (e.g., AgNO₃, Ag₂SO₄): These can be used with iodine to generate a highly electrophilic iodine species.

For the selective synthesis of this compound, a catalyst system that could overcome the inherent electronic and steric preferences would be required. This might involve a bulky catalyst that blocks the para position, or a directing group strategy that forces iodination at the meta position. However, there is no specific catalyst system reported in the literature that selectively produces the 3-iodo isomer in the direct iodination of 2,6-dimethylaniline.

Computational and Theoretical Mechanistic Insights into Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating reaction mechanisms, especially for disfavored pathways. Density Functional Theory (DFT) calculations could be employed to model the iodination of 2,6-dimethylaniline.

Such studies would likely involve:

Calculation of transition state energies: This would provide a quantitative measure of the activation barriers for iodination at the para and meta positions, confirming the kinetic preference for the para isomer.

Analysis of the electronic structure of the arenium ion intermediates: This would illustrate the greater charge delocalization and stability of the para-attack intermediate compared to the meta-attack intermediate.

Modeling the effect of different catalyst systems: Computational studies could explore how various catalysts interact with the substrate and the iodinating agent, potentially identifying hypothetical catalysts that might favor the formation of the 3-iodo isomer.

Without specific experimental data, computational modeling remains a theoretical exercise. However, the results would be expected to align with the qualitative predictions based on fundamental principles of electrophilic aromatic substitution.

Advanced Analytical and Spectroscopic Characterization in Research of 3 Iodo 2,6 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including 3-Iodo-2,6-dimethylaniline. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignment

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal a correlation between the two aromatic protons on the ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of carbon atoms that bear protons. For instance, the signals for the two aromatic C-H carbons and the two methyl carbons would be readily identified.

These 2D NMR techniques, used in concert, would allow for the complete and definite assignment of every proton and carbon atom in the this compound molecule.

Chemical Shift Analysis for Positional Isomer Differentiation of Iodo-dimethylanilines

NMR spectroscopy is highly sensitive to the electronic environment of each nucleus, making it an excellent tool for differentiating between positional isomers. The placement of the iodine atom on the 2,6-dimethylaniline (B139824) ring significantly influences the chemical shifts of the aromatic protons and carbons.

For instance, in the case of the constitutional isomer 4-Iodo-2,6-dimethylaniline (B1296278) , the molecule possesses a plane of symmetry. This symmetry would result in a simplified NMR spectrum compared to the 3-iodo isomer. The two aromatic protons would be chemically equivalent, giving rise to a single signal, and similarly, the two methyl groups would produce a single resonance.

In contrast, This compound lacks this symmetry, leading to a more complex spectrum where the two aromatic protons and the two methyl groups are chemically non-equivalent and would therefore be expected to show distinct signals. By carefully analyzing the number of signals, their splitting patterns, and their chemical shifts, one can unequivocally distinguish between the different positional isomers of iodo-dimethylaniline. The electron-withdrawing nature of the iodine atom would cause a downfield shift for the adjacent protons and carbons, a key feature in assigning the correct isomeric structure.

Table 1: Predicted ¹H and ¹³C NMR Resonances for Iodo-dimethylaniline Isomers

| Isomer | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals | Key Differentiating Feature |

|---|---|---|---|

| This compound | Two distinct aromatic proton signals, two distinct methyl proton signals | Eight distinct carbon signals | Asymmetry leads to more complex spectra with non-equivalent protons and carbons. |

| 4-Iodo-2,6-dimethylaniline | One aromatic proton signal (singlet), one methyl proton signal (singlet) | Fewer than eight carbon signals due to symmetry | Symmetry results in fewer, simplified signals. |

Note: This table is based on theoretical predictions and the principle of molecular symmetry.

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information through fragmentation analysis.

The nominal molecular weight of this compound (C₈H₁₀IN) is 247.08 g/mol . nih.gov A low-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z 247.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating volatile and thermally stable compounds from a mixture and identifying them based on their retention time and mass spectrum.

In the analysis of this compound, GC-MS can be used to assess the purity of a sample by detecting any residual starting materials, byproducts, or isomers. The fragmentation pattern observed in the mass spectrum provides a fingerprint that aids in structural confirmation. While a specific mass spectrum for the 3-iodo isomer is not available, data for the closely related 4-Iodo-2,6-dimethylaniline shows a prominent molecular ion peak at m/z 247. nih.gov Other significant fragments are observed at m/z 120, which likely corresponds to the loss of the iodine atom, and m/z 77. nih.gov A similar fragmentation pattern would be anticipated for this compound, with the molecular ion being a key identifier.

GC-MS is also a powerful tool for the quantification of halogenated anilines, often after a derivatization step to enhance volatility and detection sensitivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. This precision allows for the determination of the elemental formula of a molecule, as each unique formula has a specific theoretical exact mass. lcms.cz

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N). This high level of accuracy is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other compounds that may have the same nominal mass. For example, the exact mass of C₈H₁₀IN is 246.98580 Da. nih.gov An HRMS measurement that matches this value provides definitive confirmation of the compound's elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Analytical Technique | Information Provided | Expected Value/Observation |

|---|---|---|

| Low-Resolution MS | Molecular Weight | Molecular ion peak [M]⁺ at m/z 247 |

| GC-MS | Purity, Identification | Retention time and fragmentation pattern (e.g., loss of iodine) |

| HRMS | Elemental Formula | Exact mass measurement matching the theoretical value of 246.98580 Da |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. orientjchem.org The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its aniline (B41778) and substituted benzene (B151609) structure.

Key expected vibrational frequencies include:

N-H Stretching: As a primary aromatic amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino group (-NH₂). wikieducator.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups would be observed in the 2850-3000 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a medium to strong band around 1600-1650 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for aromatic C-N bonds is typically found in the 1250-1335 cm⁻¹ range. wikieducator.org

C-I Stretching: The C-I bond stretching vibration is expected to appear at lower wavenumbers, generally in the 500-600 cm⁻¹ region of the infrared spectrum.

The precise positions and intensities of these bands provide a unique spectral fingerprint that can be used to confirm the presence of the key functional groups within the this compound structure and assess sample purity.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amino (-NH₂) | Bending (Scissoring) | 1600 - 1650 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Aromatic C-N | Stretching | 1250 - 1335 |

Note: This table presents typical wavenumber ranges for the indicated functional groups.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from isomers and quantification, particularly when it is present as an impurity in synthetic processes. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for the analysis of aromatic amines and their derivatives. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) Method Development for Isomeric Separation

The separation of positional isomers of substituted anilines presents a significant analytical challenge due to their similar physicochemical properties. The development of a robust HPLC method is crucial for distinguishing this compound from its isomers. Method development often involves a systematic approach, including the screening of different columns and mobile phases to achieve optimal resolution. researchgate.net

For the separation of 2,6-dimethylaniline and its five positional isomers, a reverse-phase ultra-performance liquid chromatographic (UPLC) method has been developed, which can be adapted for its iodinated derivatives. semanticscholar.orgresearchgate.net The key to successful separation lies in exploiting the subtle differences in polarity and hydrophobicity among the isomers.

A typical HPLC method for the separation of such isomers would utilize a C18 or a Phenyl-Hexyl column. researchgate.net The phenyl-hexyl stationary phase, with its unique aromatic selectivity, can offer enhanced resolution for compounds containing phenyl rings. The mobile phase composition is another critical factor. A common approach is to use a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile (B52724). semanticscholar.orgresearchgate.net Fine-tuning the pH of the buffer and the gradient of the organic modifier is essential for optimizing the separation.

A study on the separation of 2,6-dimethylaniline and its isomers successfully employed an Acquity UPLC CSH Phenyl hexyl column (100 mm × 2.1 mm, 1.7 µm). researchgate.net The isocratic elution with a mobile phase of 10 mM sodium phosphate (B84403) buffer (pH 3.5) and acetonitrile (86:14, v/v) at a flow rate of 0.3 mL/min and a column temperature of 40°C achieved baseline separation of all isomers. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Isomeric Separation

| Parameter | Condition |

| Column | Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 3.5) : Acetonitrile (86:14, v/v) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 1 µL |

This table is based on a method developed for the isomers of 2,6-dimethylaniline and serves as a starting point for the separation of this compound isomers. researchgate.net

Quantitative Analysis of this compound as a Potential Impurity in Related Synthetic Processes

This compound can be a potential impurity in the synthesis of various active pharmaceutical ingredients and other chemical products. Its accurate quantification at trace levels is critical for quality control. HPLC with a sensitive detection method, such as UV or mass spectrometry (MS), is a well-suited technique for this purpose.

A sensitive and specific HPLC method with amperometric detection has been developed for the determination of 2,6-dimethylaniline as an impurity in pharmaceutical preparations. nih.gov This method demonstrates the high sensitivity that can be achieved, with a limit of detection of 0.8 ng/mL and a limit of quantitation of 1.5 ng/mL. nih.gov Such a method could be adapted for this compound, which is also electrochemically active.

The validation of a quantitative method is crucial and should be performed according to ICH Q2 guidelines. researchgate.net This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). For the UPLC method developed for 2,6-dimethylaniline and its isomers, the LOD and LOQ were found to be 0.007 µg/mL and 0.02 µg/mL, respectively, demonstrating the method's capability to quantify these compounds at very low levels. researchgate.net

Table 2: Performance Characteristics of a UPLC Method for Impurity Quantification

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.007 µg/mL |

| Limit of Quantification (LOQ) | 0.02 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

This table illustrates typical validation parameters for a UPLC method for the quantification of 2,6-dimethylaniline and its related impurities. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Relevant Analogs and Intermediates

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself may not be readily available in the public domain, the structural elucidation of its analogs and intermediates provides invaluable insights into its molecular geometry, conformation, and intermolecular interactions.

Such structural information is crucial for understanding the solid-state properties of these materials and can be used to rationalize their physical and chemical behaviors. For instance, the arrangement of molecules in the crystal can influence properties like solubility, melting point, and reactivity.

Table 3: Crystallographic Data for an Analogous Compound: CdI₂(2,6-DMA)₂

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 27.7 |

| b (Å) | 28.5 |

| c (Å) | 4.49 |

| Volume (ų) | 3543 |

This table presents selected crystallographic data for CdI₂(2,6-DMA)₂, an analog of a this compound containing complex, illustrating the type of information obtained from X-ray crystallography. uj.edu.pl

Computational Chemistry and Theoretical Modeling of 3 Iodo 2,6 Dimethylaniline

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic landscape of 3-Iodo-2,6-dimethylaniline. While specific studies focusing solely on this molecule are not abundant in the literature, valuable inferences can be drawn from research on analogous compounds such as 2,6-dimethylaniline (B139824) and other substituted anilines.

The electronic structure of this compound is characterized by the interplay between the electron-donating amino (-NH2) and methyl (-CH3) groups and the electron-withdrawing, yet polarizable, iodo (-I) substituent on the benzene (B151609) ring. The amino group's lone pair of electrons delocalizes into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. However, the bulky methyl groups at the 2 and 6 positions exert a significant steric effect, forcing the amino group to rotate out of the plane of the benzene ring. This rotation partially disrupts the π-conjugation, which in turn influences the molecule's electronic properties and reactivity.

DFT calculations on related dimethylanilines have been used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, signifying its susceptibility to nucleophilic attack under certain conditions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors, such as electrostatic potential maps, can also be computed to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the region around the amino group and the carbon atoms ortho and para to it are expected to show a higher negative potential, making them attractive to electrophiles. The iodine atom, due to its electronegativity, will create a region of positive potential (a σ-hole), which can engage in halogen bonding.

The stability of the molecule can be assessed by calculating its total energy and heats of formation using high-level theoretical methods. These calculations can also be used to compare the relative stabilities of different isomers. For instance, theoretical investigations into the oxidation potentials of various aniline derivatives have shown a correlation between the Gibbs free energies of reaction and experimentally determined values, highlighting the predictive power of these computational approaches. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C8H10IN |

| Molar Mass | 247.08 g/mol |

| Density | 1.688±0.06 g/cm³ |

| Boiling Point | 296.2±28.0 °C |

| pKa | 3.34±0.10 |

Data sourced from ChemBK and PubChem and are based on computational predictions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The primary conformational flexibility in this compound arises from the rotation of the amino and methyl groups. The two methyl groups at the 2 and 6 positions create significant steric hindrance, which restricts the free rotation of the amino group. MD simulations could quantify the rotational barrier of the C-N bond and determine the preferred dihedral angle of the amino group relative to the aromatic ring. This would provide insights into the extent of conjugation between the nitrogen lone pair and the π-system in a dynamic environment.

Furthermore, MD simulations can be employed to study the intermolecular interactions of this compound in different environments, such as in a solvent or in a condensed phase. These simulations can reveal the nature and strength of non-covalent interactions, including hydrogen bonding, van der Waals forces, and halogen bonding. The amino group can act as a hydrogen bond donor, while the iodine atom can participate in halogen bonding, an interaction that is gaining increasing recognition in materials science and drug design. Understanding these interactions is crucial for predicting the molecule's solubility, crystal packing, and potential biological activity.

In a simulated environment, one could analyze the radial distribution functions to understand the solvation shell around the molecule and the preferred orientation of solvent molecules. This information is valuable for predicting its behavior in solution-phase reactions.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. These theoretical predictions can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. researchgate.net For this molecule, the calculations would need to account for the electronic effects of the iodo, amino, and methyl groups on the shielding of the different nuclei.

Similarly, the IR spectrum of this compound can be calculated by computing the harmonic vibrational frequencies. These calculations can help in assigning the various vibrational modes observed in an experimental IR spectrum, such as the N-H stretching and bending frequencies of the amino group, the C-H stretching of the methyl groups and the aromatic ring, and the C-I stretching frequency. Theoretical and experimental spectroscopic studies on related molecules like aniline and 2-methylaniline have demonstrated the utility of this approach. researchgate.net

UV-Visible spectra arise from electronic transitions between different molecular orbitals. Time-dependent DFT (TD-DFT) calculations can be used to predict the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, the calculations would likely predict π → π* transitions within the aromatic system.

A crucial aspect of computational spectroscopy is the validation of the theoretical results with experimental data. The comparison between calculated and experimental spectra can provide confidence in the computational model and the structural assignment of the molecule. Discrepancies between the two can often be explained by environmental effects (e.g., solvent effects) that may not have been fully accounted for in the theoretical model.

Regioselectivity Prediction in Electrophilic and Metal-Catalyzed Reactions Using Computational Methods

Computational methods are increasingly used to predict the regioselectivity of chemical reactions, providing valuable insights for synthetic planning. For this compound, these methods can be applied to forecast the outcome of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the position on the aromatic ring with the highest electron density or the site that leads to the most stable intermediate (the sigma complex). The directing effects of the substituents on the ring are paramount. The amino group is a strong activating group and an ortho-, para-director. The methyl groups are also activating and ortho-, para-directing. The iodo group is deactivating but also an ortho-, para-director.

For this compound, the positions on the ring are the 4- and 5-positions. The 4-position is para to the amino group and meta to the iodo group. The 5-position is meta to the amino group and ortho to the iodo group. Computational analysis of the charge distribution, frontier orbital densities (specifically the HOMO), and the relative energies of the possible sigma complexes can provide a quantitative prediction of the most likely site of electrophilic attack. Given the strong activating and directing effect of the amino group, it is highly probable that electrophilic substitution will occur at the 4-position.

In metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, the regioselectivity is often determined by the relative reactivity of the C-I and N-H bonds. Computational modeling of the reaction mechanism, including the oxidative addition, transmetalation, and reductive elimination steps, can help to predict which bond is more likely to react under specific catalytic conditions. For example, the calculation of bond dissociation energies can provide an initial indication of the relative lability of the C-I and N-H bonds. Furthermore, modeling the transition states for the key steps in the catalytic cycle can provide a more detailed understanding of the factors controlling the regioselectivity.

The use of machine learning models trained on large datasets of chemical reactions is also emerging as a powerful tool for predicting regioselectivity. frontiersin.org While such models may not have been specifically trained on reactions involving this compound, they represent a promising future direction for the a priori prediction of reaction outcomes for this and other complex molecules.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for the Construction of Complex Aromatic Architectures

3-Iodo-2,6-dimethylaniline serves as a versatile building block for the creation of more complex organic molecules. nbinno.com The presence of the iodo group allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These methodologies are fundamental in modern organic synthesis for constructing intricate molecular frameworks from simpler precursors.

The strategic placement of the iodine atom at the 3-position, flanked by two methyl groups, influences the reactivity and regioselectivity of these coupling reactions. The amino group can be protected or transformed, providing an additional handle for synthetic manipulation. This multi-functional nature makes this compound a useful synthon for chemists aiming to build substituted aromatic systems with precise control over the final architecture. Its chemical structure and reactivity make it a suitable starting material for constructing complex molecules in research and development. nbinno.com

Precursor in the Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

In the realm of pharmaceutical sciences, substituted anilines are critical components of many active pharmaceutical ingredients (APIs). While the isomeric compound, 4-Iodo-2,6-dimethylaniline (B1296278), is a key intermediate in the synthesis of Rilpivirine (B1684574), an antiretroviral drug, this compound has been identified in this context primarily as a potential impurity. nbinno.comnih.govd-nb.info

Specifically, research has focused on the detection and quantification of this compound as a potential genotoxic impurity (GTI) in Rilpivirine hydrochloride drug substances. sciencescholar.us Genotoxic impurities are of significant concern in the pharmaceutical industry due to their potential to damage DNA and cause mutations. Consequently, regulatory agencies require strict control over their presence in final drug products.

A specific and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed to determine the presence of both this compound and 4-Iodo-2,6-dimethylaniline at very low levels in Rilpivirine. sciencescholar.us The development of such analytical methods is crucial for ensuring the safety and quality of the API by controlling potential GTIs to below the Threshold of Toxicological Concern (TTC). sciencescholar.us This research underscores the importance of understanding and controlling the formation of isomeric impurities like this compound during the multi-step synthesis of complex pharmaceutical agents. sciencescholar.us

| Application Area | Role of this compound | Research Focus |

| Pharmaceutical Synthesis | Recognized potential genotoxic impurity in the synthesis of Rilpivirine. sciencescholar.us | Development of analytical methods (RP-HPLC) for low-level quantification. sciencescholar.us |

| Organic Synthesis | Versatile building block for constructing complex aromatic molecules via cross-coupling reactions. nbinno.com | Utilization in creating substituted aromatic systems with high precision. nbinno.com |

| Catalysis Research | Potential precursor for ligand design, based on related iodo-dialkylanilines. researchgate.netresearchgate.net | Engineering ligands with specific electronic and steric properties. |

| Materials Science | Explored as a component for advanced functional materials. | Investigation into creating novel polymers or hybrid materials. uj.edu.pl |

Utilization in Ligand Design for Catalysis Research

The broader class of 4-iodo-2,6-dialkylanilines has been identified as useful building blocks in the design of ligands for catalysis. researchgate.netresearchgate.net Ligands are crucial components of catalytic systems, as they coordinate to a central metal atom and modulate its reactivity, selectivity, and stability. The aniline (B41778) framework, with its nitrogen donor atom and sterically hindered aromatic ring, provides a robust scaffold for creating new ligand architectures.

The presence of the iodine atom offers a synthetic handle for further elaboration, allowing for the introduction of other coordinating groups through cross-coupling reactions. This enables the synthesis of bidentate or polydentate ligands with tailored electronic and steric properties. While direct applications of this compound in catalysis are not extensively documented, its structural similarity to more commonly used isomers suggests its potential in this field. The electron-deficient nature of metal centers in many catalysts makes them susceptible to coordination by electron-rich species like anilines, and controlling this interaction is key to optimizing catalyst performance. nih.gov The unique substitution pattern of this compound could therefore be exploited to fine-tune the performance of metal catalysts for specific organic transformations.

Exploration in Polymer Chemistry and Advanced Functional Materials

The development of advanced functional materials is a rapidly growing field, driven by the demand for materials with specific electronic, optical, or mechanical properties. rsc.orgscispace.com Hybrid organic-inorganic compounds, in particular, are of significant interest for creating such materials. uj.edu.pl

Research has shown that related dimethylaniline compounds can be used to construct novel functional materials. For instance, 2,6-dimethylaniline (B139824) has been incorporated into cadmium iodide-based hybrid compounds, which exhibit high second-harmonic generation (SHG) efficiency, a desirable property for nonlinear optical applications. uj.edu.pl These materials are thermally stable up to approximately 100 °C. uj.edu.pl

Given this precedent, this compound represents an intriguing candidate for exploration in polymer and materials chemistry. The introduction of the heavy iodine atom could influence the electronic properties of resulting materials, potentially enhancing properties like phosphorescence or conductivity. Furthermore, the iodo group can serve as a reactive site for polymerization or for grafting the molecule onto a polymer backbone, opening avenues for creating novel functional polymers and hybrid materials with tailored characteristics. rsc.org

Derivatives of 3 Iodo 2,6 Dimethylaniline and Their Research Significance

Synthesis of N-Substituted 3-Iodo-2,6-dimethylaniline Derivatives (e.g., N,N-dimethylated analogs)

The primary amino group of this compound is a key site for derivatization, allowing for the synthesis of various N-substituted analogs. Standard alkylation methods can be employed to introduce alkyl groups to the nitrogen atom. For instance, N,N-dimethylation, which converts the primary amine into a tertiary amine, can be achieved through reactions with appropriate methylating agents.